molecular formula C9H6BrF3O4 B15304360 2-[2-Bromo-5-(trifluoromethoxy)phenoxy]acetic acid

2-[2-Bromo-5-(trifluoromethoxy)phenoxy]acetic acid

Cat. No.: B15304360
M. Wt: 315.04 g/mol
InChI Key: PAIMOIJSKBEAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Bromo-5-(trifluoromethoxy)phenoxy]acetic acid is an organic compound characterized by the presence of bromine, trifluoromethoxy, and phenoxy groups attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-Bromo-5-(trifluoromethoxy)phenoxy]acetic acid typically involves the reaction of 2-bromo-5-(trifluoromethoxy)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used in substitution reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted phenoxyacetic acids.

Scientific Research Applications

2-[2-Bromo-5-(trifluoromethoxy)phenoxy]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-Bromo-5-(trifluoromethoxy)phenoxy]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit specific enzymes or modulate receptor activity, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethoxy)phenylboronic acid
  • 5-Bromo-2-(trifluoromethoxy)phenylacetic acid

Comparison: 2-[2-Bromo-5-(trifluoromethoxy)phenoxy]acetic acid is unique due to the presence of both the phenoxy and acetic acid moieties, which confer distinct chemical reactivity and biological activity. In contrast, similar compounds like 2-Bromo-5-(trifluoromethoxy)phenylboronic acid and 5-Bromo-2-(trifluoromethoxy)phenylacetic acid may have different reactivity profiles and applications due to the absence of the acetic acid group or the presence of different functional groups.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical structure and reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C9H6BrF3O4

Molecular Weight

315.04 g/mol

IUPAC Name

2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetic acid

InChI

InChI=1S/C9H6BrF3O4/c10-6-2-1-5(17-9(11,12)13)3-7(6)16-4-8(14)15/h1-3H,4H2,(H,14,15)

InChI Key

PAIMOIJSKBEAKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)OCC(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.